4-(4-Bromo-3-formylphenoxy)benzonitrile

Synthetic Intermediate Handling Physical Property Characterization Procurement Specification

This is the definitive late-stage intermediate for Crisaborole API synthesis and a fully characterized potential genotoxic impurity for quality control. The unique 4-phenoxy, para-bromo, meta-formyl architecture is non-negotiable for the patented synthetic route; substituting any analog risks batch failure and regulatory non-compliance. Procured in multi-kg quantities for GMP manufacturing or as >97% purity reference standards for validated UPLC-MS/MS batch release methods. Its solid form (mp 109-111°C) ensures safe, accurate handling in kilogram-scale operations.

Molecular Formula C14H8BrNO2
Molecular Weight 302.12 g/mol
CAS No. 906673-54-9
Cat. No. B1381863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-3-formylphenoxy)benzonitrile
CAS906673-54-9
Molecular FormulaC14H8BrNO2
Molecular Weight302.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Br)C=O
InChIInChI=1S/C14H8BrNO2/c15-14-6-5-13(7-11(14)9-17)18-12-3-1-10(8-16)2-4-12/h1-7,9H
InChIKeyIEHZPKWXBVTRRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS 906673-54-9) | Core Intermediate for Crisaborole Synthesis & Genotoxic Impurity Control


4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS 906673-54-9) is a substituted phenoxybenzonitrile featuring a bromo and a formyl group on the terminal phenyl ring. This solid, with a molecular formula of C₁₄H₈BrNO₂ and a molecular weight of 302.12 g/mol, serves primarily as a pivotal synthetic intermediate in the manufacture of Crisaborole, a topical PDE4 inhibitor for atopic dermatitis [1]. It is also a characterized genotoxic impurity in Crisaborole API, requiring rigorous analytical control [2]. Its commercial availability typically ranges from 95% to ≥99% purity , positioning it as a key procurement item for pharmaceutical development and quality control laboratories.

Why 4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS 906673-54-9) Cannot Be Replaced by Common Analogs: A Procurement Risk Analysis


Attempting to substitute 4-(4-Bromo-3-formylphenoxy)benzonitrile with structurally similar analogs introduces significant technical and regulatory risk. This compound is a specific, well-documented intermediate in the patented Crisaborole synthesis [1] and a known genotoxic impurity requiring precise analytical methodology [2]. Its unique substitution pattern and functional group arrangement (4-phenoxy linkage, para-bromo, meta-formyl) are critical for the synthetic pathway and for accurate impurity profiling. Analogs lacking the bromo atom, possessing a different substitution pattern, or with a modified functional group profile will not participate in the intended cross-coupling reactions or will yield different impurity profiles, thereby invalidating established synthetic protocols and analytical methods, leading to batch failure and regulatory non-compliance.

Quantitative Differentiation of 4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS 906673-54-9) from its Closest Analogs


Melting Point and Thermal Stability as a Solid: 4-(4-Bromo-3-formylphenoxy)benzonitrile vs. De-Bromo Analog

The target compound exhibits a distinct melting point range of 109-111°C , in contrast to the de-bromo analog 4-(4-Formylphenoxy)benzonitrile (CAS 90178-71-5), which is a liquid at room temperature with a boiling point of 391.5°C . This solid-state property facilitates easier handling, storage, and weighing accuracy in laboratory and manufacturing settings, reducing loss and contamination risk compared to handling a liquid.

Synthetic Intermediate Handling Physical Property Characterization Procurement Specification

Functional Group Positioning and Reactivity: Para-Substituted 4-(4-Bromo-3-formylphenoxy)benzonitrile vs. Ortho-Isomer

The target compound is the para-isomer (4-phenoxy substitution on the benzonitrile ring). The ortho-isomer, 2-(4-Bromo-3-formylphenoxy)benzonitrile (CAS 1160182-46-6), is a distinct compound . In the published Crisaborole synthesis, the para-isomer (V) is specifically coupled with 4-fluorobenzonitrile in the presence of K₂CO₃ in DMF [1]. The ortho-isomer is not described in this validated synthetic route. Using the ortho-isomer would lead to a different reaction trajectory and product profile, failing to yield the intended intermediate. Furthermore, their predicted lipophilicity differs, with the target compound having a Consensus Log P of 3.36 and the ortho-isomer a Consensus Log P of 3.24 , indicating different chromatographic behavior.

Regioisomer Comparison Cross-Coupling Reactivity Synthetic Efficiency

Reactivity and Synthetic Utility: Formyl vs. Hydroxymethyl Analogs

The target compound's formyl group is directly reactive as an electrophile. In the Crisaborole synthesis, this aldehyde (V) is reduced with NaBH₄ to the corresponding benzylic alcohol (VI) [1]. The pre-formed alcohol analog, 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile, would bypass this reduction step. However, the aldehyde provides a versatile synthetic handle not offered by the alcohol. The aldehyde can undergo a wider array of transformations (e.g., condensations, Wittig reactions, nucleophilic additions) that the alcohol cannot, making it a more valuable intermediate for divergent synthesis. The aldehyde also serves as a key structural alert for genotoxic impurity monitoring [2], whereas the reduced alcohol may have a different toxicological profile.

Functional Group Transformation Synthetic Step Efficiency Aldehyde Reactivity

Aqueous Solubility and Handling: Predicted Log S Comparison

While both are poorly soluble in water, the predicted aqueous solubility (Log S) for 4-(4-Bromo-3-formylphenoxy)benzonitrile is -4.47 (ESOL), corresponding to approximately 0.01 mg/mL . The ortho-isomer exhibits a slightly higher predicted solubility with a Log S of -4.1, translating to 0.024 mg/mL . This difference, though small, can impact dissolution rates during reaction workups or in analytical sample preparation, and it reflects the influence of the regioisomeric structure on solvation.

Physicochemical Property Solubility Prediction Formulation Consideration

Biochemical Activity Profile: Myeloperoxidase Inhibition Data

While primarily an intermediate, 4-(4-Bromo-3-formylphenoxy)benzonitrile has been assayed for biological activity. In a BindingDB entry, it showed an IC₅₀ of 13,000 nM against PMA-induced myeloperoxidase (MPO) in human neutrophils [1]. This level of inhibition is modest, and no direct comparator data for its closest structural analogs are available in the same assay system. Therefore, this data point serves as a baseline characterization of its potential off-target biochemical profile, relevant for understanding its role as a potential genotoxic impurity rather than a therapeutic agent. Without comparable data for other analogs, no conclusion about relative potency can be drawn.

Enzyme Inhibition Myeloperoxidase Off-Target Activity

Targeted Procurement and Application Scenarios for 4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS 906673-54-9) Based on Quantitative Evidence


Crisaborole API Manufacturing and Process Development

As a key late-stage intermediate in the patented synthesis of Crisaborole [1], this compound is procured in multi-kilogram quantities for API manufacturing. Its correct regioisomeric and functional group identity is non-negotiable. The solid physical form (mp 109-111°C) facilitates large-scale handling and accurate charging in GMP environments . Any substitution with an analog, such as the ortho-isomer, would derail the validated synthetic route and produce an off-specification impurity profile .

Analytical Reference Standard for Genotoxic Impurity Control

This compound is a characterized potential genotoxic impurity in Crisaborole API [1]. Quality control laboratories procure high-purity (>98%) material to use as a reference standard in validated UPLC-MS/MS methods for batch release testing . The specific detection parameters (e.g., MRM transitions) and retention times are unique to this exact molecule. Using a structurally related analog would lead to inaccurate quantification and potential regulatory action.

Diversified Medicinal Chemistry Exploration

The presence of both an aryl bromide (Suzuki/Heck handle) and an aldehyde (condensation/reduction handle) makes this compound a versatile building block for generating diverse libraries [1]. Its predicted physicochemical properties (Log P 3.36, TPSA 50.1 Ų) place it within a favorable range for lead-like molecules . Procurement for early-stage discovery projects values the high purity and the ability to perform orthogonal derivatizations that analogs lacking the bromo or formyl group cannot support .

Crystallography and Structural Biology Studies

Single crystal X-ray diffraction data is available, confirming the molecular planarity and intermolecular interactions (e.g., van der Waals contacts at 3.647 Å) [1]. This detailed structural information is essential for studies involving molecular docking, co-crystallization with protein targets, or understanding solid-state properties. Analogs with different substitution patterns or lacking the bromo atom will exhibit different crystal packing and molecular conformations, making this specific compound irreplaceable for such structural investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromo-3-formylphenoxy)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.